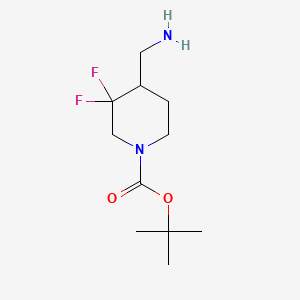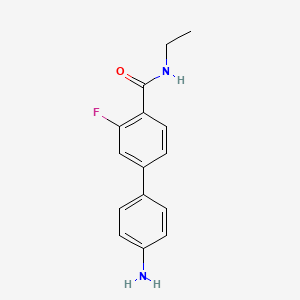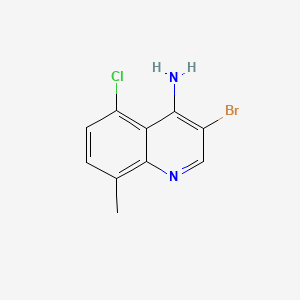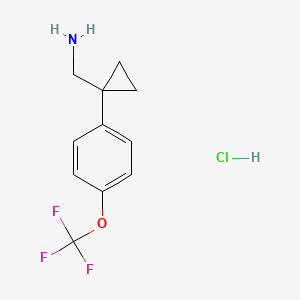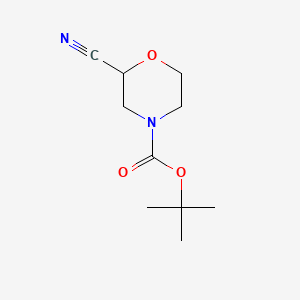
tert-Butyl 2-cyanomorpholine-4-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-cyanomorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1211592-70-9 . It has a molecular weight of 212.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-cyanomorpholine-4-carboxylate” is1S/C10H16N2O3/c1-10 (2,3)15-9 (13)12-4-5-14-8 (6-11)7-12/h8H,4-5,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 2-cyanomorpholine-4-carboxylate” are not available, similar compounds have been used as intermediates in the synthesis of biologically active compounds . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized from commercially available 4-bromo-1H-indole using simple reagents .Physical And Chemical Properties Analysis
“tert-Butyl 2-cyanomorpholine-4-carboxylate” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Use in Synthesis of Key Intermediates
- Scientific Field : Organic Chemistry
- Application Summary : “tert-Butyl 2-cyanomorpholine-4-carboxylate” is used in the synthesis of key intermediates of the natural product Biotin, a water-soluble vitamin .
- Methods of Application : The compound was synthesized from L-cystine in an overall yield of 54% through three steps .
- Results or Outcomes : The successful synthesis of the compound provides a key intermediate for further synthesis of biotin .
Use in Biological Evaluation
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is incorporated into dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors, which are key enzymes in the biosynthesis of eicosanoids .
- Methods of Application : The compound is incorporated into di-tert-butylphenol derivatives, which are potent dual COX-2/5-LO inhibitors .
- Results or Outcomes : The resulting analogs showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Use in tert-Butylation of Carboxylic Acids and Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in a simple and safe tert-butylation reaction . It’s used in the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
- Methods of Application : The reaction was conducted in tert-butyl acetate (t-BuOAc) and it was confirmed that the reaction was actually applicable on a gram scale .
- Results or Outcomes : The resulting tert-butyl esters with free amino groups were quickly afforded and in good yields .
Use in Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application : The method uses flow microreactor systems .
- Results or Outcomes : The method provides a sustainable synthesis of tertiary butyl esters .
Use in Pharmaceutical Sciences
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This compound is used in a simple and safe tert-butylation reaction . It’s used in the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
- Methods of Application : The reaction was conducted in tert-butyl acetate (t-BuOAc) and it was confirmed that the reaction was actually applicable on a gram scale .
- Results or Outcomes : The resulting tert-butyl esters with free amino groups were quickly afforded and in good yields .
Use in Synthetic Organic Chemistry
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application : The method uses flow microreactor systems .
- Results or Outcomes : The method provides a sustainable synthesis of tertiary butyl esters .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-cyanomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743296 | |
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyanomorpholine-4-carboxylate | |
CAS RN |
1211592-70-9 | |
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanomorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



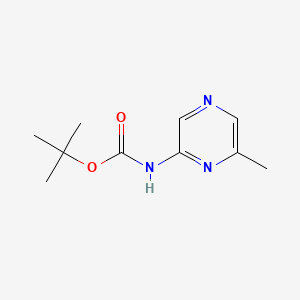
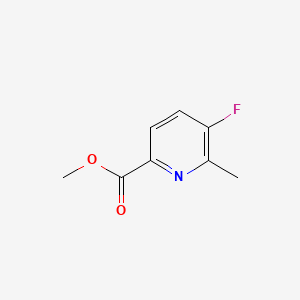
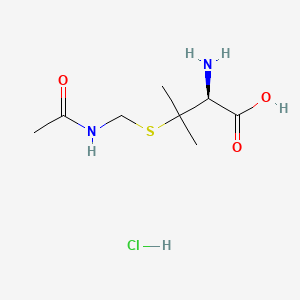
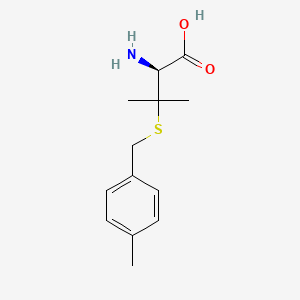
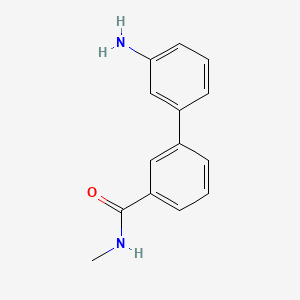
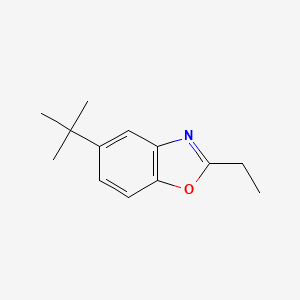
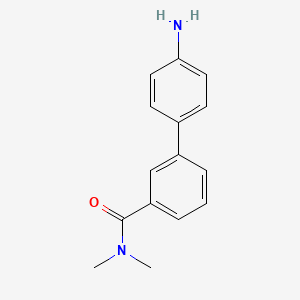
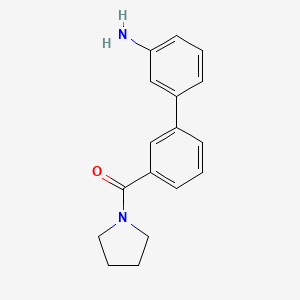
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
